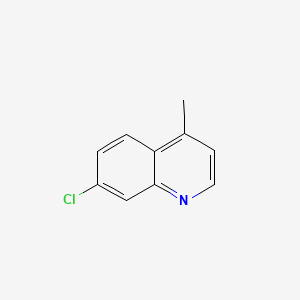
7-Chloro-4-methylquinoline
Cat. No. B1619503
Key on ui cas rn:
40941-53-5
M. Wt: 177.63 g/mol
InChI Key: OUFGWFRCXZIEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07709653B2
Procedure details


32.8 g. (0.2 mol) 3-chloroaniline hydrochloride, 81 g. ferric trichloride hexahydrate (0.3 mol), 3.0 g. redried anhydrous zinc chloride and 150 mL 95% ethanol were added into a 500 mL 3-neck flask equipped with a reflux condenser, a magnetic stirrer with heating, a thermometer and a constant-pressure dropping funnel, and the mixture was stirred and heated to 60° C. 12.6 g. (0.18 mol) methyl vinyl ketone was added slowly through the constant-pressure dropping funnel while maintaining the temperature at 60-70° C., followed by raising the temperature to reflux for 2 hours. After cooling, the mixed solution was added with 25% aqueous sodium hydroxide until alkaline. The solvent was then distilled off under reduced pressure until dry. The resulting solids were removed and repeatedly extracted with anhydrous ethyl ether. The extracts were collected, dried over anhydrous potassium carbonate and filtered. After removing the solvent, the residue was purified in a silica column using hexane/ethyl acetate (3:1) as the mobile phase to afford 11.38 g. of product.
Name
3-chloroaniline hydrochloride
Quantity
0.2 mol
Type
reactant
Reaction Step One

[Compound]
Name
ferric trichloride hexahydrate
Quantity
0.3 mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[CH:10]([C:12]([CH3:14])=O)=[CH2:11].[OH-].[Na+]>[Cl-].[Zn+2].[Cl-].C(O)C>[CH3:14][C:12]1[C:7]2[C:5](=[CH:4][C:3]([Cl:2])=[CH:9][CH:8]=2)[N:6]=[CH:11][CH:10]=1 |f:0.1,3.4,5.6.7|
|
Inputs


Step One
|
Name
|
3-chloroaniline hydrochloride
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC=1C=C(N)C=CC1
|
Step Two
[Compound]
|
Name
|
ferric trichloride hexahydrate
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0.18 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser, a magnetic stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at 60-70° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by raising the temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was then distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
until dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solids were removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
repeatedly extracted with anhydrous ethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The extracts were collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous potassium carbonate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified in a silica column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 11.38 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CC=NC2=CC(=CC=C12)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
